N-methyl-N-[1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-3-yl]-3-(trifluoromethyl)pyridin-2-amine N-methyl-N-[1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-3-yl]-3-(trifluoromethyl)pyridin-2-amine
Brand Name: Vulcanchem
CAS No.: 2549037-40-1
VCID: VC11822629
InChI: InChI=1S/C16H18F3N5OS/c1-10-13(26-22-21-10)15(25)24-8-4-5-11(9-24)23(2)14-12(16(17,18)19)6-3-7-20-14/h3,6-7,11H,4-5,8-9H2,1-2H3
SMILES: CC1=C(SN=N1)C(=O)N2CCCC(C2)N(C)C3=C(C=CC=N3)C(F)(F)F
Molecular Formula: C16H18F3N5OS
Molecular Weight: 385.4 g/mol

N-methyl-N-[1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-3-yl]-3-(trifluoromethyl)pyridin-2-amine

CAS No.: 2549037-40-1

Cat. No.: VC11822629

Molecular Formula: C16H18F3N5OS

Molecular Weight: 385.4 g/mol

* For research use only. Not for human or veterinary use.

N-methyl-N-[1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-3-yl]-3-(trifluoromethyl)pyridin-2-amine - 2549037-40-1

Specification

CAS No. 2549037-40-1
Molecular Formula C16H18F3N5OS
Molecular Weight 385.4 g/mol
IUPAC Name (4-methylthiadiazol-5-yl)-[3-[methyl-[3-(trifluoromethyl)pyridin-2-yl]amino]piperidin-1-yl]methanone
Standard InChI InChI=1S/C16H18F3N5OS/c1-10-13(26-22-21-10)15(25)24-8-4-5-11(9-24)23(2)14-12(16(17,18)19)6-3-7-20-14/h3,6-7,11H,4-5,8-9H2,1-2H3
Standard InChI Key FWEXIOMFQJBOHE-UHFFFAOYSA-N
SMILES CC1=C(SN=N1)C(=O)N2CCCC(C2)N(C)C3=C(C=CC=N3)C(F)(F)F
Canonical SMILES CC1=C(SN=N1)C(=O)N2CCCC(C2)N(C)C3=C(C=CC=N3)C(F)(F)F

Introduction

Molecular Structure and Chemical Properties

Core Structural Features

The compound features a piperidin-3-yl group linked to a 4-methyl-1,3-thiazole-5-carbonyl moiety via an amide bond. The piperidine nitrogen is substituted with a methyl group and a 3-(trifluoromethyl)pyridin-2-amine fragment. Key functional groups include:

  • 1,3-Thiazole ring: A five-membered heterocycle containing sulfur and nitrogen, known for enhancing metabolic stability and binding affinity.

  • Trifluoromethylpyridine: The electron-withdrawing trifluoromethyl group improves lipophilicity and resistance to oxidative degradation.

  • Piperidine scaffold: A six-membered amine ring that contributes to conformational flexibility and target engagement .

The molecular formula is C17H19F3N4OS\text{C}_{17}\text{H}_{19}\text{F}_{3}\text{N}_{4}\text{OS}, with a molar mass of 384.4 g/mol.

Table 1: Physicochemical Data

PropertyValue
IUPAC Name(4-methyl-1,3-thiazol-5-yl)-[3-[methyl-[3-(trifluoromethyl)pyridin-2-yl]amino]piperidin-1-yl]methanone
SMILESCC1=C(SC=N1)C(=O)N2CCCC(C2)N(C)C3=C(C=CC=N3)C(F)(F)F
InChIKeyYMYVMUPYTZRGKB-UHFFFAOYSA-N
LogP (Predicted)3.2 ± 0.5

Synthetic Strategies

General Approach

The synthesis likely involves sequential coupling reactions:

  • Piperidine functionalization: Introduction of the methylamine group at the 3-position via reductive amination or nucleophilic substitution.

  • Thiazole-carbonyl attachment: Acylation of the piperidine nitrogen using 4-methyl-1,3-thiazole-5-carboxylic acid chloride under basic conditions.

  • Pyridine substitution: Coupling of 3-(trifluoromethyl)pyridin-2-amine to the piperidine scaffold via Buchwald–Hartwig amination or Ullmann-type reactions.

Analytical Characterization

Critical validation steps include:

  • Nuclear Magnetic Resonance (NMR): 1H^1\text{H} and 13C^{13}\text{C} NMR confirm regiochemistry and purity. For example, the thiazole proton resonates near δ 8.5–9.0 ppm, while the trifluoromethyl group causes splitting in adjacent pyridine signals.

  • High-Performance Liquid Chromatography (HPLC): Retention times (e.g., t1=4.99t_1 = 4.99 min) assess purity.

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) verifies the molecular ion ([M+H]+^+ at m/z 384.4).

Pharmacokinetic and Toxicity Considerations

Absorption and Metabolism

  • Lipophilicity: The logP value (~3.2) suggests moderate membrane permeability, potentially favoring oral absorption.

  • Metabolic Sites: Predicted cytochrome P450 oxidation at the piperidine ring and thiazole methyl group may generate hydroxylated metabolites.

Toxicity Risks

  • Reactive Intermediates: Thiazole rings can form epoxides or thiol-reactive metabolites, necessitating glutathione conjugation studies.

  • Off-Target Effects: Piperidine derivatives may exhibit affinity for neurotransmitter receptors, requiring selectivity profiling .

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